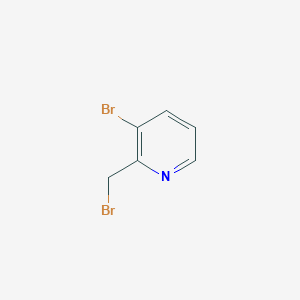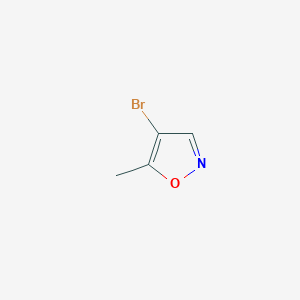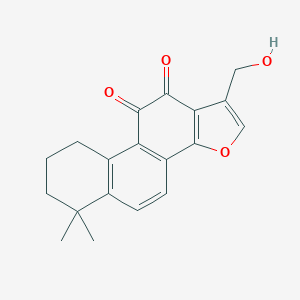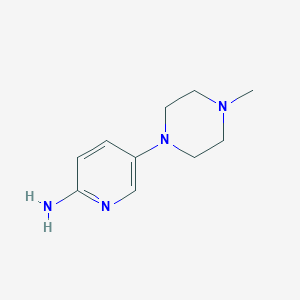
5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Descripción general
Descripción
The compound 5-(4-Methylpiperazin-1-yl)pyridin-2-amine is a derivative of arylpiperazine, a class of compounds known for their affinity towards serotonin receptors, particularly the 5-HT1A receptor. Arylpiperazines are of significant interest in medicinal chemistry due to their potential therapeutic applications in treating various central nervous system disorders .
Synthesis Analysis
The synthesis of arylpiperazine derivatives typically involves nucleophilic substitution reactions. For instance, a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was synthesized through a nucleophilic substitution of 1-methylpiperazine with a brominated precursor . This method suggests a possible route for the synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, which may involve a similar strategy of using a suitable brominated compound to introduce the pyridin-2-amine moiety.
Molecular Structure Analysis
The molecular structure of arylpiperazine derivatives is crucial for their interaction with serotonin receptors. The presence of a methyl group on the piperazine ring and the specific positioning of substituents on the aromatic rings can significantly influence the binding affinity and selectivity of these compounds towards different serotonin receptor subtypes . The structural tautomerism observed in related Schiff base derivatives, as well as the importance of hydrogen bonding in stabilizing certain tautomeric forms, highlights the complexity of molecular interactions that can influence the biological activity of these compounds .
Chemical Reactions Analysis
Arylpiperazine derivatives can undergo various chemical reactions depending on their functional groups. The presence of a pyridin-2-amine moiety suggests potential for further functionalization through reactions such as acylation, alkylation, or the formation of Schiff bases. These reactions can be used to modify the compound's pharmacological profile or to create prodrugs with improved pharmacokinetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of a basic piperazine ring and a pyridine nitrogen suggests that the compound would likely exist as a free base or as various salt forms, which could affect its solubility and absorption characteristics. The lipophilicity of the compound, dictated by the presence of aromatic and heteroaromatic rings, would also play a role in its ability to cross biological membranes and reach its target receptors in the central nervous system .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Application
- Scientific Field : Pharmacology
- Summary of Application : This compound has been studied for its anti-inflammatory effects .
- Methods of Application : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results or Outcomes : The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test. It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Synthesis of Pyrazolo-Pyrazine, -Pyridine Derivatives and 2-[(4-Methylpiperazin-1-yl)iminomethyl]phenol
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is used in the synthesis of pyrazolo-pyrazine, -pyridine derivatives and 2-[(4-methylpiperazin-1-yl)iminomethyl]phenol .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these syntheses were not detailed in the source .
Safety And Hazards
This compound is classified as dangerous, with the signal word "Warning" . It can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing dusts or mists, and protective clothing, gloves, and eye/face protection should be worn . If swallowed, rinse mouth and do not induce vomiting . If inhaled, remove the person to fresh air and keep comfortable for breathing . If it gets in the eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMPMBFLXOWHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624889 | |
| Record name | 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperazin-1-yl)pyridin-2-amine | |
CAS RN |
571189-49-6 | |
| Record name | 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methylpiperazin-1-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

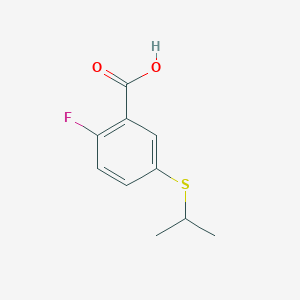
![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)
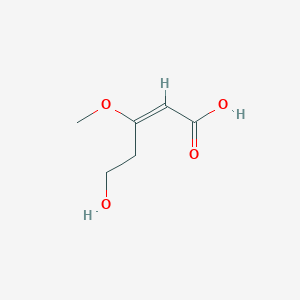
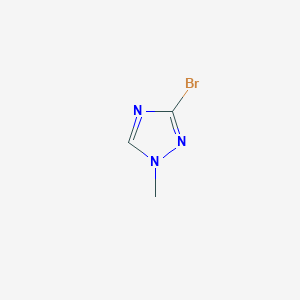
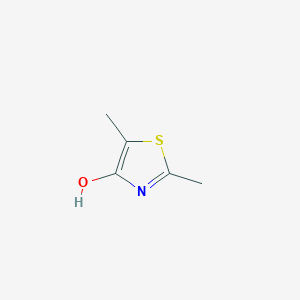
![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
